Fmoc-dab-oh

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

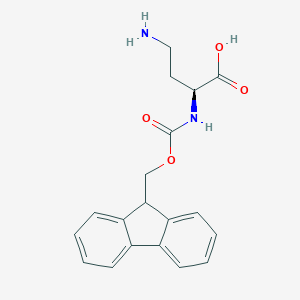

(2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11,20H2,(H,21,24)(H,22,23)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDRDGKSMGGBDI-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427160 | |

| Record name | (2S)-4-Amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161420-87-7 | |

| Record name | (2S)-4-Amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Application of Fmoc-Dab-OH in Advanced Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The non-proteinogenic amino acid L-2,4-diaminobutyric acid (Dab) is a critical building block in the synthesis of complex peptides with enhanced biological activity and stability. Its unique side chain, featuring a primary amine, provides a versatile handle for a variety of chemical modifications, including peptide branching (dendrimerization), cyclization, and the attachment of labels or cytotoxic payloads. In solid-phase peptide synthesis (SPPS), the strategic use of Fmoc-Dab-OH derivatives with orthogonally protected side chains is paramount for achieving these sophisticated molecular architectures. This technical guide provides an in-depth exploration of the applications of various this compound derivatives, featuring detailed experimental protocols, a comparative analysis of side-chain protecting groups, and visualizations of relevant biological pathways and synthetic workflows.

Introduction to this compound in Peptide Synthesis

L-2,4-diaminobutyric acid is a homolog of ornithine and lysine, containing a side chain with a terminal amino group. This additional functionality, when incorporated into a peptide sequence, offers a site for post-synthesis modification. To control the reactivity of the α-amino and γ-amino groups during SPPS, a system of orthogonal protecting groups is employed. The α-amino group is temporarily protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, which is removed at each cycle of amino acid addition. The γ-amino group of the Dab side chain is protected by a semi-permanent group that can be selectively removed under specific conditions that do not affect the Fmoc group or other acid-labile side-chain protecting groups.

The choice of the side-chain protecting group on the Dab residue is dictated by the desired synthetic outcome. This guide will focus on four commonly used derivatives: Fmoc-Dab(Boc)-OH, Fmoc-Dab(Alloc)-OH, Fmoc-Dab(Mtt)-OH, and Fmoc-Dab(ivDde)-OH.

Comparative Analysis of this compound Derivatives

The selection of the appropriate this compound derivative is a critical decision in the design of a synthetic peptide strategy. The table below summarizes the key characteristics of the most common side-chain protecting groups for Dab.

| Derivative | Side-Chain Protecting Group | Cleavage Conditions | Key Applications |

| Fmoc-Dab(Boc)-OH | tert-Butoxycarbonyl (Boc) | Strong acid (e.g., TFA) | Incorporation of a Dab residue without the need for side-chain modification during synthesis. |

| Fmoc-Dab(Alloc)-OH | Allyloxycarbonyl (Alloc) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | On-resin cyclization, branching, and labeling under neutral conditions. |

| Fmoc-Dab(Mtt)-OH | 4-Methyltrityl (Mtt) | Mildly acidic (e.g., 1% TFA in DCM) | On-resin branching and modification where acid-labile resins are used. |

| Fmoc-Dab(ivDde)-OH | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) | Hydrazine (e.g., 2-5% in DMF) | Orthogonal side-chain deprotection for branching and cyclization, particularly when Mtt lability is a concern. |

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation and selective deprotection of this compound derivatives in Fmoc-based SPPS.

Standard Fmoc-SPPS Cycle for Incorporation of this compound

This protocol outlines the general steps for coupling any this compound derivative onto a resin-bound peptide chain.

Materials:

-

Fmoc-protected amino acid (e.g., Fmoc-Dab(Boc)-OH) (4 eq.)

-

HBTU (3.9 eq.)

-

HOBt (4 eq.)

-

DIPEA (8 eq.)

-

DMF (peptide synthesis grade)

-

20% (v/v) Piperidine in DMF

-

Rink Amide resin

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat again for 10 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Coupling: a. In a separate vessel, dissolve the this compound derivative, HBTU, and HOBt in DMF. b. Add DIPEA to the solution and pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction mixture for 1-2 hours at room temperature.

-

Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Confirmation of Coupling: Perform a Kaiser test to ensure complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

Selective Side-Chain Deprotection Protocols

Materials:

-

Pd(PPh₃)₄ (0.2 eq.)

-

Phenylsilane (20 eq.)

-

DCM (peptide synthesis grade)

Procedure:

-

Swell the peptide-resin in DCM.

-

In a separate vessel, dissolve Pd(PPh₃)₄ in DCM.

-

Add phenylsilane to the palladium solution.

-

Add the resulting solution to the resin and agitate for 20-30 minutes.

-

Repeat the treatment until the yellow color of the palladium complex is no longer visible in the solution.

-

Wash the resin thoroughly with DCM (5x) and DMF (5x).

Materials:

-

1% (v/v) TFA in DCM

-

5% (v/v) TIS in DCM (optional scavenger)

Procedure:

-

Swell the peptide-resin in DCM.

-

Treat the resin with the 1% TFA in DCM solution (with or without TIS) for 2 minutes. An intense yellow color indicates the release of the Mtt cation.

-

Drain the solution and repeat the treatment multiple times (typically 5-10 times) until the drained solution is colorless.

-

Wash the resin thoroughly with DCM (3x) and then with a solution of 1% DIPEA in DMF (2x) to neutralize any residual acid, followed by DMF (3x).

Materials:

-

2-5% (v/v) Hydrazine monohydrate in DMF

Procedure:

-

Swell the peptide-resin in DMF.

-

Treat the resin with the 2-5% hydrazine in DMF solution for 3-5 minutes.

-

Drain the solution and repeat the treatment 2-3 times.

-

Wash the resin thoroughly with DMF (5x).

Applications and Workflows

The strategic use of orthogonally protected this compound derivatives enables the synthesis of a wide array of complex peptide architectures.

Synthesis of Branched Peptides

Branched peptides, or peptide dendrimers, can exhibit enhanced biological activity and unique structural properties. Fmoc-Dab(Alloc)-OH, Fmoc-Dab(Mtt)-OH, or Fmoc-Dab(ivDde)-OH can be incorporated at a specific site in the peptide sequence. After selective deprotection of the side chain, two new peptide chains can be synthesized from the now-free γ-amino group.

On-Resin Peptide Cyclization

Cyclic peptides often exhibit increased stability and receptor binding affinity compared to their linear counterparts. This compound can be used to create side-chain-to-side-chain or side-chain-to-main-chain cyclic peptides. For a lactam bridge, an acidic amino acid (e.g., Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH) and a basic amino acid with an orthogonal protecting group (e.g., Fmoc-Dab(Alloc)-OH) are incorporated into the peptide sequence. After selective deprotection of both side chains, an amide bond is formed on the resin.

Biological Context: Signaling Pathways

Peptides synthesized using this compound are often designed to interact with specific biological targets. For example, somatostatin analogs, which can be synthesized using Dab for cyclization, play a crucial role in regulating hormone secretion by interacting with somatostatin receptors (SSTRs). The activation of SSTRs triggers a cascade of intracellular signaling events that ultimately lead to the inhibition of cell growth and hormone release.

Furthermore, many antimicrobial peptides, such as polymyxins, incorporate Dab residues. These peptides often function by disrupting the bacterial cell membrane, a process that can involve complex interactions with membrane components and the triggering of downstream cellular stress responses.

Conclusion

The use of this compound with orthogonal side-chain protection is a powerful and versatile strategy in modern peptide chemistry. It enables the synthesis of complex, non-linear peptides with tailored properties for a wide range of applications in research and drug development. The choice of the side-chain protecting group—Boc, Alloc, Mtt, or ivDde—must be carefully considered based on the desired final peptide structure and the overall synthetic scheme. The protocols and workflows presented in this guide provide a solid foundation for researchers to harness the full potential of this compound in their synthetic endeavors. As our understanding of peptide structure-activity relationships continues to grow, the strategic incorporation of diaminobutyric acid and other non-proteinogenic amino acids will undoubtedly play an increasingly important role in the design of next-generation peptide therapeutics.

Fmoc-dab-oh molecular weight and formula

An In-depth Technical Guide to Fmoc-Dab-OH

For researchers, scientists, and professionals in drug development, a precise understanding of the reagents used in peptide synthesis is paramount. Nα-Fmoc-2,4-diaminobutyric acid (this compound) is a non-proteinogenic amino acid derivative crucial for the synthesis of modified peptides. This guide provides a detailed overview of its chemical properties, its application in solid-phase peptide synthesis (SPPS), and key experimental considerations.

Core Properties of Fmoc-L-Dab-OH

The following table summarizes the key quantitative data for Nα-Fmoc-L-2,4-diaminobutyric acid, the L-enantiomer, which is commonly used in peptide synthesis.

| Property | Value | Reference |

| Synonym | Fmoc-L-Dab-OH | [1] |

| CAS Number | 161420-87-7 | [1] |

| Molecular Formula | C₁₉H₂₀N₂O₄ | [1] |

| Molecular Weight | 340.38 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Melting Point | 147-156 °C | [1] |

| Storage Conditions | 0-8°C | [1] |

It is important to distinguish Fmoc-L-Dab-OH from its side-chain protected derivatives, such as Fmoc-L-Dab(Boc)-OH (Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid), which has a molecular formula of C₂₄H₂₈N₂O₆ and a molecular weight of 440.49 g/mol .[2][3] The choice between using a side-chain protected or unprotected version of this compound depends on the specific peptide sequence and the desired final product.

Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of an this compound residue into a peptide sequence using manual or automated solid-phase peptide synthesis.

Materials and Reagents:

-

Fmoc-L-Dab-OH

-

Pre-loaded resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF for Fmoc deprotection

-

Coupling reagents:

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or

-

Diisopropylcarbodiimide (DIC)

-

-

Base: N,N-Diisopropylethylamine (DIPEA) or Collidine

-

Washing solvents: DMF, DCM, Isopropanol

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

Methodology:

-

Resin Swelling: The resin is swelled in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed by treating the resin with 20% piperidine in DMF. This is typically done in two steps: a brief initial treatment (1-2 minutes) followed by a longer treatment (15-20 minutes).

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct. A typical washing sequence is 5-7 cycles with DMF.

-

Amino Acid Coupling:

-

A solution of Fmoc-L-Dab-OH (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF is prepared.

-

A base, such as DIPEA (6-10 equivalents), is added to the amino acid solution to activate it.

-

The activated amino acid solution is added to the deprotected resin.

-

The coupling reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation.

-

-

Washing: The resin is washed with DMF to remove any unreacted reagents.

-

Monitoring the Coupling Reaction: A small sample of the resin can be taken to perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), the coupling step may be repeated.

-

Chain Elongation: The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed using 20% piperidine in DMF.

-

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and any side-chain protecting groups are removed by treatment with a strong acid cleavage cocktail. The specific cocktail and cleavage time will depend on the peptide sequence and the resin used.

-

Peptide Precipitation and Purification: The cleaved peptide is typically precipitated in cold diethyl ether, collected by centrifugation, and then purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).

Important Considerations:

-

Side-Chain Protection: While this protocol describes the use of Fmoc-L-Dab-OH with an unprotected side-chain amine, this can lead to side reactions, such as branching of the peptide chain. For many applications, it is advisable to use a side-chain protected derivative (e.g., Fmoc-L-Dab(Boc)-OH). The choice of the side-chain protecting group will depend on the overall protection strategy for the peptide synthesis.

-

Lactam Formation: Fmoc-Dab derivatives have been reported to be susceptible to lactam formation under certain coupling conditions, which can lead to poor coupling efficiency.[4] Careful selection of coupling reagents and reaction conditions is crucial to minimize this side reaction.

Logical Workflow: this compound in SPPS

The following diagram illustrates the core cycle of incorporating an this compound residue during solid-phase peptide synthesis.

References

Solubility Profile of Fmoc-Dab(Boc)-OH: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of N-α-Fmoc-N-γ-Boc-L-diaminobutyric acid (Fmoc-Dab(Boc)-OH), a key building block in solid-phase peptide synthesis (SPPS). The information is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource for optimizing synthetic protocols.

Executive Summary

The solubility of protected amino acids is a critical parameter in solid-phase peptide synthesis, directly impacting coupling efficiency and overall yield. This document collates available solubility data for Fmoc-Dab(Boc)-OH in various organic solvents commonly employed in peptide chemistry. Furthermore, it outlines a general experimental protocol for solubility determination and provides a workflow for the utilization of this derivative in SPPS.

Solubility of Fmoc-Dab(Boc)-OH

The solubility of Fmoc-Dab(Boc)-OH has been evaluated in several common organic solvents. While comprehensive quantitative data remains limited in publicly accessible literature, a summary of qualitative and semi-quantitative findings is presented in Table 1.

Table 1: Solubility of Fmoc-Dab(Boc)-OH in Different Solvents

| Solvent | Abbreviation | Solubility | Concentration/Notes |

| N,N-Dimethylformamide | DMF | Clearly Soluble | 1 mmole in 2 ml (0.5 M) |

| Dimethyl sulfoxide | DMSO | Soluble / Slightly Soluble | Qualitative observations vary |

| Methanol | MeOH | Slightly Soluble | |

| Water | H₂O | Not Soluble |

Data is compiled from various chemical supplier technical data sheets and publications.

Generally, polar aprotic solvents like DMF and NMP are considered effective for dissolving Fmoc-protected amino acids for SPPS[1]. While dichloromethane (DCM) was historically used, its effectiveness can be limited by the solubility of the Fmoc-amino acid[1]. For challenging sequences or to enhance solubility, solvent mixtures, including those containing DMSO, are often employed[2][3].

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of Fmoc-Dab(Boc)-OH in a solvent of interest.

Objective: To determine the approximate solubility of Fmoc-Dab(Boc)-OH in a given solvent at a specified temperature (e.g., room temperature).

Materials:

-

Fmoc-Dab(Boc)-OH

-

Solvent of interest (e.g., DMF, DMSO, NMP, DCM, THF)

-

Analytical balance

-

Vortex mixer

-

Small volume vials (e.g., 1.5 mL or 2 mL)

-

Pipettes

Procedure:

-

Preparation: Weigh a precise amount of Fmoc-Dab(Boc)-OH (e.g., 10 mg) and transfer it to a vial.

-

Solvent Addition: Add a small, measured volume of the solvent (e.g., 100 µL) to the vial.

-

Mixing: Vortex the vial for 1-2 minutes to facilitate dissolution.

-

Observation: Visually inspect the solution for any undissolved solid.

-

Titration: If the solid has completely dissolved, continue to add small, measured aliquots of Fmoc-Dab(Boc)-OH (e.g., 1-2 mg) and repeat the mixing and observation steps until a saturated solution is achieved (i.e., solid material remains undissolved after thorough mixing). If the initial amount did not dissolve, add small, measured volumes of the solvent and repeat the mixing and observation steps until complete dissolution is achieved.

-

Calculation: Calculate the solubility based on the total mass of the compound dissolved in the final volume of the solvent. Express the solubility in units such as mg/mL or Molarity (M).

-

Equilibration (Optional): For more precise measurements, the saturated solution can be agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

Visualization of Key Workflows

Logical Workflow for Solubility Determination

The following diagram illustrates the decision-making process for the experimental determination of solubility.

Caption: A flowchart of the experimental workflow for determining the solubility of Fmoc-Dab(Boc)-OH.

Role of Fmoc-Dab(Boc)-OH in Solid-Phase Peptide Synthesis

The diagram below outlines the core steps of a standard Fmoc-based solid-phase peptide synthesis cycle, highlighting the stage where the solubility of Fmoc-Dab(Boc)-OH is critical.

Caption: A diagram illustrating the central role of Fmoc-Dab(Boc)-OH in the coupling step of an Fmoc-SPPS cycle.

References

Commercial Suppliers and Technical Guide for Fmoc-Dab(Boc)-OH

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide to Fmoc-Dab(Boc)-OH

Fmoc-Nα-(9-fluorenylmethoxycarbonyl)-Nγ-(tert-butoxycarbonyl)-L-2,4-diaminobutyric acid, commonly abbreviated as Fmoc-Dab(Boc)-OH, is a critical building block in modern solid-phase peptide synthesis (SPPS). Its unique structure, featuring orthogonal Fmoc and Boc protecting groups, allows for the selective incorporation of diaminobutyric acid into peptide chains. This enables the synthesis of complex peptides, including those with lactam bridges, and the introduction of functionalities for conjugation or modification. This guide provides a comprehensive overview of commercial suppliers, key quality control parameters, and detailed experimental protocols for the effective use of Fmoc-Dab(Boc)-OH in research and drug development.

Commercial Supplier Overview

A variety of chemical suppliers offer Fmoc-Dab(Boc)-OH, catering to different scales of research and manufacturing needs. The following table summarizes key quantitative data from several prominent suppliers to facilitate comparison.

| Supplier | CAS Number | Molecular Weight | Purity Specification | Available Quantities |

| Sigma-Aldrich (Merck) | 125238-99-5 | 440.49 | ≥97.0% (HPLC) | Grams to bulk |

| Chem-Impex | 125238-99-5 | 440.5 | ≥99.5% (HPLC, Chiral purity) | Grams to kilograms |

| Aapptec | 125238-99-5[1] | 440.5[1] | Lot-specific (refer to CoA)[1][2] | Grams to kilograms |

| BLD Pharm | 125238-99-5[3] | 440.49[3] | Information available upon request | Grams to kilograms |

| Santa Cruz Biotechnology | 125238-99-5 | 440.49 | Lot-specific (refer to CoA) | Grams |

Quality Control and Analytical Methods

Ensuring the purity and identity of Fmoc-Dab(Boc)-OH is paramount for successful peptide synthesis. High-performance liquid chromatography (HPLC) is the primary method for assessing purity.

Experimental Protocol: HPLC Purity Analysis

Objective: To determine the purity of Fmoc-Dab(Boc)-OH by reverse-phase HPLC.

Materials:

-

Fmoc-Dab(Boc)-OH sample

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

Analytical HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Method:

-

Sample Preparation: Accurately weigh approximately 1 mg of Fmoc-Dab(Boc)-OH and dissolve it in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL solution.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

-

HPLC Conditions:

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 265 nm (for the Fmoc group)

-

Injection Volume: 10 µL

-

Gradient: A typical gradient would be a linear increase from 30% to 90% Mobile Phase B over 20 minutes.

-

-

Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Solid-Phase Peptide Synthesis (SPPS) Protocol

Fmoc-Dab(Boc)-OH is readily incorporated into peptide chains using standard Fmoc-SPPS protocols. The following is a general protocol that can be adapted for manual or automated synthesis.

Experimental Protocol: Incorporation of Fmoc-Dab(Boc)-OH into a Peptide Sequence

Objective: To couple Fmoc-Dab(Boc)-OH to a resin-bound peptide chain.

Materials:

-

Fmoc-Dab(Boc)-OH

-

Solid-phase synthesis resin with a free N-terminal amine (e.g., Rink Amide resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel

Method:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Coupling of Fmoc-Dab(Boc)-OH:

-

In a separate vial, dissolve Fmoc-Dab(Boc)-OH (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 0.95 equivalents to the amino acid) in DMF.

-

Add DIPEA (2 equivalents to the amino acid) to the solution and allow it to pre-activate for 1-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates a complete reaction.

-

Washing: After a complete coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

The peptide chain can then be further elongated by repeating the deprotection and coupling steps with the subsequent amino acids in the desired sequence.

Visualizing Workflows

To better illustrate the processes involved, the following diagrams, generated using the DOT language, outline the key workflows.

Caption: Quality Control Workflow for Fmoc-Dab(Boc)-OH.

Caption: General Fmoc-SPPS Cycle for Incorporating Fmoc-Dab(Boc)-OH.

References

The Strategic Role of the Fmoc Protecting Group in Diaminobutyric Acid for Advanced Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids, such as diaminobutyric acid (DAB), into peptide structures is a critical strategy in modern drug discovery and development. These unique building blocks can confer enhanced biological activity, increased stability against enzymatic degradation, and novel structural motifs. The successful synthesis of DAB-containing peptides via solid-phase peptide synthesis (SPPS) is critically dependent on a robust and orthogonal protection strategy. This technical guide provides a comprehensive overview of the pivotal role of the fluorenylmethyloxycarbonyl (Fmoc) protecting group in the utilization of diaminobutyric acid in SPPS. It details the principles of Fmoc-based synthesis, the importance of side-chain protection for DAB, and provides detailed experimental protocols for the synthesis, incorporation, and deprotection of Fmoc-DAB derivatives. Furthermore, this guide addresses common challenges, such as the lactamization of specific derivatives, and offers solutions for efficient and high-yield synthesis of DAB-containing peptides.

Introduction: The Significance of Diaminobutyric Acid in Peptide Science

L-2,4-Diaminobutyric acid (DAB) is a non-proteinogenic amino acid that serves as a versatile building block in peptide chemistry. Its structure, featuring an additional primary amine on the side chain, allows for the creation of branched peptides, cyclic peptides, and the introduction of various functionalities for conjugation or to enhance biological interactions. Peptides incorporating DAB have demonstrated a range of biological activities, including antimicrobial and anti-endotoxin properties.

The successful application of DAB in SPPS hinges on the precise control of its two amino groups. The α-amino group must be temporarily protected to allow for sequential peptide bond formation, while the γ-amino group requires a more stable, or "permanent," protecting group that can be removed orthogonally to the α-amino protection. The Fmoc/tBu strategy is the most widely adopted method for SPPS, and the use of Fmoc-protected DAB derivatives is central to this approach.

The Core Principle: Fmoc Group for α-Amino Protection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis.[1] Its primary role is to temporarily block the α-amino group of an amino acid, preventing it from reacting during the coupling of the subsequent amino acid in the growing peptide chain.[2]

The key characteristic of the Fmoc group is its lability to mild basic conditions, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3] This deprotection step is rapid and efficient, regenerating the free amine to allow for the next coupling cycle. The byproducts of Fmoc cleavage, dibenzofulvene and its piperidine adduct, are readily washed away.

This base-lability of the Fmoc group provides orthogonality with acid-labile protecting groups, which are commonly used for the side chains of trifunctional amino acids, including the γ-amino group of diaminobutyric acid. This orthogonal strategy is fundamental to the selective deprotection and modification of specific sites within a peptide.

Figure 1: Mechanism of Fmoc deprotection by piperidine.

Orthogonal Side-Chain Protection of Diaminobutyric Acid

To prevent unwanted reactions at the γ-amino group of DAB during peptide synthesis, it must be protected with a group that is stable to the basic conditions used for Fmoc removal but can be cleaved under different, specific conditions. This is the essence of an orthogonal protection strategy. Several protecting groups are commonly employed for the side chain of DAB, each with its own unique cleavage conditions.

Boc (tert-Butoxycarbonyl) Protection

The Boc group is a widely used acid-labile protecting group. It is stable to the piperidine treatment used for Fmoc deprotection but is readily removed with strong acids, such as trifluoroacetic acid (TFA), typically in the final cleavage step of the peptide from the solid support.[4] Fmoc-Dab(Boc)-OH is a standard building block for introducing DAB into peptides using the Fmoc/tBu strategy.

Mtt (4-Methyltrityl) Protection

The Mtt group is a highly acid-labile protecting group that can be removed under very mild acidic conditions, such as 1-2% TFA in dichloromethane (DCM).[1] This allows for the selective deprotection of the DAB side chain while the peptide is still attached to the resin and other acid-labile groups (like Boc) remain intact. This strategy is useful for on-resin cyclization or branching. However, a significant drawback of Fmoc-Dab(Mtt)-OH is its propensity to undergo rapid intramolecular lactamization, leading to poor coupling efficiencies.[5][6]

ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) Protection

The ivDde group is a hydrazine-labile protecting group. It is stable to both the basic conditions of Fmoc removal and the acidic conditions used for final cleavage.[7] The ivDde group can be selectively removed by treatment with a solution of 2-5% hydrazine in DMF.[8][9] This provides an additional layer of orthogonality, making Fmoc-Dab(ivDde)-OH a valuable reagent for the synthesis of complex peptides requiring site-specific modification.[10]

References

- 1. peptide.com [peptide.com]

- 2. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. Fmoc-Dab(Mtt) [bapeks.com]

- 7. Fmoc-Dab(ivDde)-OH Novabiochem® | 607366-21-2 [sigmaaldrich.com]

- 8. peptide.com [peptide.com]

- 9. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 10. merckmillipore.com [merckmillipore.com]

A Technical Deep Dive into Fmoc-2,4-diaminobutyric Acid: A Cornerstone for Advanced Peptide Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Fmoc-L-2,4-diaminobutyric acid (Fmoc-Dab-OH) and its derivatives are indispensable building blocks in modern peptide chemistry. Their unique trifunctional nature, possessing a carboxylic acid, an Fmoc-protected α-amino group, and a side-chain amino group amenable to orthogonal protection, provides a versatile scaffold for the synthesis of complex peptides and peptidomimetics. This technical guide offers an in-depth literature review of Fmoc-Dab, focusing on its synthesis, strategic application in solid-phase peptide synthesis (SPPS), and its role in the development of innovative therapeutics, particularly antimicrobial and cell-penetrating peptides.

Physicochemical Properties and Characterization

The physicochemical properties of Fmoc-Dab derivatives are crucial for their handling and successful incorporation into peptide sequences. The most commonly utilized derivative, Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid (Fmoc-L-Dab(Boc)-OH), is a white powder with a molecular weight of approximately 440.5 g/mol .[1][2] Its purity is typically assessed by high-performance liquid chromatography (HPLC) and chiral purity analysis, often exceeding 99%.[1][2]

Table 1: Physicochemical and Spectroscopic Data of Fmoc-L-Dab(Boc)-OH

| Parameter | Value | Reference(s) |

| Synonyms | Fmoc-L-Dab(Boc)-OH, Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid | [1][2] |

| CAS Number | 125238-99-5 | [1][2] |

| Molecular Formula | C₂₄H₂₈N₂O₆ | [1][2] |

| Molecular Weight | 440.5 g/mol | [1][2] |

| Appearance | White powder | [1] |

| Purity | ≥ 99.5% (HPLC, Chiral purity) | [1] |

| Optical Rotation [α]D²⁰ | -14.0 ± 2º (c=1 in MeOH) | [1] |

| Storage Conditions | 0-8 °C | [1] |

| ¹H NMR (DMSO-d₆) | δ 9.24 (s, 1H), 7.89 (d, J=7.6 Hz, 2H), 7.76–7.69 (m, 4H), 7.53 (dd, J=8.4 Hz, 2.0 Hz, 1H), 7.42 (t, J=7.2 Hz, 2H), 7.33 (t, J=7.6 Hz, 1H), 6.71 (d, J=8.4 Hz, 1H), 5.62 (s, 2H), 4.32–4.18 (m, 4H), 1.33 (d, J=6.8 Hz, 3H) | [3] |

| ¹³C NMR (DMSO-d₆) | δ 171.9, 167.3, 156.0, 147.2, 143.9, 143.8, 140.7, 128.3, 128.0, 127.7, 127.1, 125.3, 121.4, 120.1, 117.4, 114.2, 65.7, 50.6, 46.7, 17.9 | [3] |

| Mass Spectrometry (ESI+) | [M+H]⁺: 446 | [3] |

Synthesis of Fmoc-Dab Derivatives

The synthesis of Fmoc-Dab, particularly with orthogonal side-chain protection, is a critical first step for its application. A common and scalable method for the synthesis of Fmoc-Dab(Boc)-OH avoids the use of palladium on carbon, which can be problematic in large-scale production.[4]

Experimental Protocol: Synthesis of Fmoc-L-Dab(Boc)-OH

This two-step protocol is adapted from a patented method for the large-scale production of Fmoc-L-Dab(Boc)-OH.[4]

Step 1: Synthesis of Fmoc-L-Dab-OH from Fmoc-L-Gln-OH

-

Prepare a suspension of Fmoc-L-Gln-OH (100 g, 271.5 mmol) in a mixed solvent of ethyl acetate, acetonitrile, and water (2:1:1 v/v/v, 2 L).

-

To this suspension, add iodobenzene diacetate (DiPa) (122.5 g).

-

Stir the reaction mixture at 20-30 °C for 72 hours.

-

After the reaction is complete, perform an aqueous work-up to isolate the crude Fmoc-L-Dab-OH.

-

The crude product can be purified by recrystallization.

-

Typical yield: ~76 g (82.2%); Purity (HPLC): ~99.6%.[4]

Step 2: Boc Protection of the Side-Chain Amino Group

-

Suspend Fmoc-L-Dab-OH (50 g, 146.8 mmol) in a 1:1 (v/v) mixture of acetone and water (700 mL).

-

Cool the suspension to 0-10 °C.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (38.4 g, 176.1 mmol).

-

Adjust the pH of the mixture to 7.5-8.0 using a 0.5 N NaOH solution and maintain it in this range.

-

Stir the reaction for 4 hours.

-

Upon completion, acidify the reaction mixture and extract the product with an organic solvent.

-

Purify the product by recrystallization.

-

Typical yield: ~55 g (85.1%); Purity (HPLC): ~99.3%.[4]

Orthogonal Protection Strategies in SPPS

The utility of Fmoc-Dab in SPPS is critically dependent on the choice of the side-chain protecting group. This group must remain stable during the repetitive basic conditions used for Fmoc group removal (e.g., 20% piperidine in DMF) and be selectively cleavable under conditions that do not affect other protecting groups or the peptide-resin linkage. This orthogonality allows for site-specific modifications of the Dab side chain, such as lipidation, glycosylation, or cyclization.

Table 2: Comparison of Common Side-Chain Protecting Groups for Fmoc-Dab

| Protecting Group | Structure | Cleavage Conditions | Stability | Key Features and Side Reactions | Reference(s) |

| Boc (tert-Butoxycarbonyl) | -C(O)O-tBu | Strong acid (e.g., TFA) | Stable to piperidine and mild acids. | Standard, widely used, and cost-effective. No major side reactions reported for Dab. | [5][6] |

| Mtt (4-Methyltrityl) | -C(Ph)₂(C₆H₄-4-Me) | Very mild acid (e.g., 1% TFA in DCM) | Stable to piperidine. Labile to strong acids. | Allows for selective deprotection on-resin. Prone to lactamization during coupling, leading to poor incorporation efficiency. | [7][8][9] |

| Alloc (Allyloxycarbonyl) | -C(O)OCH₂CH=CH₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Stable to piperidine and TFA. | Fully orthogonal to Fmoc/tBu strategy. Requires specialized reagents for deprotection. | [8] |

| Z (Benzyloxycarbonyl) | -C(O)OCH₂Ph | Catalytic hydrogenolysis (H₂/Pd) or strong acid (HBr/AcOH) | Stable to piperidine and mild acids. | Less common in Fmoc-SPPS due to harsh cleavage conditions. | [10] |

| ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Complex | 2% Hydrazine in DMF | Stable to piperidine and TFA. | Orthogonal to Fmoc/tBu. More stable to piperidine than Dde, reducing migration side reactions. | [8][11] |

| Ac (Acetyl) | -C(O)CH₃ | Strong acid or base (hydrolysis) | Generally stable. | Not typically used for temporary protection in SPPS due to harsh removal conditions. | - |

Incorporation of Fmoc-Dab into Peptides: Protocols and Challenges

The successful incorporation of Fmoc-Dab into a growing peptide chain depends on the chosen side-chain protecting group and the coupling conditions.

General Protocol for Fmoc-SPPS

The following is a generalized protocol for the manual incorporation of an Fmoc-amino acid, which can be adapted for Fmoc-Dab derivatives.

-

Resin Swelling: Swell the appropriate resin (e.g., Rink amide for C-terminal amides, Wang for C-terminal acids) in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, drain, and repeat for another 10-15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF.

-

Coupling:

-

Pre-activate a solution of the Fmoc-Dab derivative (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HATU, HBTU, or DIC/Oxyma) in DMF.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-4 hours. The reaction can be monitored for completion using a colorimetric test (e.g., Kaiser test).

-

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Repeat the deprotection and coupling cycle for the subsequent amino acids in the sequence.

-

Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry. Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[12][13][14]

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by reverse-phase HPLC.

A Noteworthy Challenge: Lactamization of Fmoc-Dab(Mtt)-OH

A significant challenge in the use of Fmoc-Dab(Mtt)-OH is its propensity to undergo intramolecular cyclization to form a γ-lactam, particularly during the pre-activation step of the coupling reaction.[7] This side reaction consumes the activated amino acid, leading to poor coupling efficiency.

Table 3: Lactamization of Fmoc-Dab(Mtt)-OH with Different Coupling Reagents

| Coupling Reagent | Lactam Formation | Comments | Reference(s) |

| PyBOP | Rapid | Significant lactamization observed. | [7][15] |

| HBTU | Rapid | Significant lactamization observed. | [7] |

| HATU | Rapid | Significant lactamization observed. | [7] |

| DEPBT | Slow | Complete incorporation can be achieved with a multi-time, preincubation-free protocol. | [7] |

To mitigate this issue, it is recommended to use coupling reagents that are less prone to promoting lactamization, such as DEPBT, and to avoid pre-activation of the Fmoc-Dab(Mtt)-OH.[7] Alternatively, other orthogonally protected Fmoc-Dab derivatives, such as Fmoc-Dab(ivDde)-OH, can be used.

Applications in Drug Development

The incorporation of Dab into peptide sequences has proven to be a valuable strategy in the development of novel therapeutics, particularly in the fields of antimicrobial and cell-penetrating peptides.

Antimicrobial Peptides (AMPs)

Many potent antimicrobial peptides, such as polymyxins, contain Dab residues. The positively charged side chain of Dab at physiological pH is crucial for the initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria.[16] This interaction disrupts the membrane integrity, leading to bacterial cell death.

Table 4: Minimum Inhibitory Concentrations (MIC) of Selected Dab-Containing Peptides

| Peptide/Analog | Target Organism | MIC (µg/mL) | Reference(s) |

| Polymyxin B | E. coli | 0.2 | [1] |

| Polymyxin B | S. enteritidis | - | [1] |

| Polymyxin B analog (Dap-3) | P. aeruginosa | - | [17] |

| Synthetic AMP (RRIKA) | S. pseudintermedius | 2 | [18] |

| Synthetic AMP (IK8 "D isoform") | S. pseudintermedius | 16 | [18] |

The mechanism of action of many AMPs is thought to involve the formation of pores in the bacterial membrane or a "carpet-like" mechanism where the peptides accumulate on the membrane surface, causing destabilization.[6][19]

Cell-Penetrating Peptides (CPPs)

The high density of positive charges conferred by multiple Dab or arginine residues is a hallmark of many cell-penetrating peptides. These peptides can traverse eukaryotic cell membranes and deliver a variety of cargo molecules, including small drugs, nucleic acids, and proteins, into the cell interior. The primary mechanism of uptake is thought to be endocytosis, where the CPP and its cargo are engulfed by the cell membrane to form an endosome.[17][20][21] A critical step for the successful delivery of the cargo is its escape from the endosome into the cytoplasm. Arginine-rich CPPs are believed to facilitate endosomal escape, although the exact mechanism is still under investigation.[4][7]

Conclusion

Fmoc-2,4-diaminobutyric acid and its orthogonally protected derivatives are powerful and versatile tools in the arsenal of peptide chemists. Their strategic use enables the synthesis of complex peptides with tailored properties for a wide range of applications, from fundamental biological research to the development of next-generation therapeutics. A thorough understanding of their synthesis, the nuances of different side-chain protecting groups, and potential side reactions during SPPS is paramount for their successful application. As research into antimicrobial and cell-penetrating peptides continues to expand, the importance of Fmoc-Dab as a key building block is set to grow, paving the way for new and innovative solutions to pressing challenges in medicine and biotechnology.

References

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. EVALUATION OF MONOMETHOXYTRITYL AND DIMETHOXYTRITYL AS ORTHOGONAL AMINO PROTECTING GROUPS IN FMOC SOLID PHASE PEPTIDE SYNTHESIS | Semantic Scholar [semanticscholar.org]

- 4. Unlocking endosomal entrapment with supercharged arginine-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial peptides´ immune modulation role in intracellular bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]

- 7. Delivery of Macromolecules Using Arginine-Rich Cell-Penetrating Peptides: Ways to Overcome Endosomal Entrapment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Arginine-rich cell penetrating peptides: from endosomal uptake to nuclear delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Breaking in and busting out: Cell-penetrating peptides and the endosomal escape problem - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fmoc-Dab(ivDde)-OH Novabiochem 607366-21-2 [sigmaaldrich.com]

- 12. peptide.com [peptide.com]

- 13. benchchem.com [benchchem.com]

- 14. peptide.com [peptide.com]

- 15. benchchem.com [benchchem.com]

- 16. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 17. researchgate.net [researchgate.net]

- 18. merckmillipore.com [merckmillipore.com]

- 19. researchgate.net [researchgate.net]

- 20. chem.uci.edu [chem.uci.edu]

- 21. Polymyxin Derivatives that Sensitize Gram-Negative Bacteria to Other Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

potential applications of Dab-containing peptides

An In-depth Technical Guide to the Potential Applications of Dab-Containing Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide-based therapeutics, the incorporation of unnatural amino acids is a key strategy for overcoming inherent limitations of native peptides, such as poor stability and limited bioavailability.[1][2] One such unnatural amino acid of significant interest is 2,4-diaminobutyric acid (Dab) , a non-proteinogenic amino acid.[3] Its structure, featuring an additional primary amine in its side chain, imparts unique physicochemical properties to peptides. At physiological pH, this side chain is positively charged, enhancing the cationic nature of the peptide. This modification has been shown to improve proteolytic resistance and modulate biological activity, making Dab-containing peptides promising candidates for a range of therapeutic and commercial applications.[4][5][6] This guide provides a comprehensive overview of the core applications, quantitative data, and experimental protocols relevant to the research and development of Dab-containing peptides.

Core Applications of Dab-Containing Peptides

The unique structural properties of Dab lend themselves to several key applications in drug development and biotechnology.

Antimicrobial Agents

A primary application of Dab-containing peptides is in the development of novel antimicrobial agents.[7] The enhanced cationic charge resulting from Dab residues facilitates strong electrostatic interactions with the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[8][9] This interaction is often the first step in a cascade that leads to membrane disruption, permeabilization, and ultimately, cell death.[9] The modification of existing antimicrobial peptides (AMPs) with Dab has been shown to produce derivatives with potent activity against multi-drug resistant bacterial strains.[7]

Anticancer Agents

The line between antimicrobial and anticancer peptides (ACPs) is often blurred, with many peptides exhibiting dual activity.[10] The fundamental mechanism of action relies on the differences between cancerous and non-cancerous mammalian cells. Cancer cell membranes tend to have a higher concentration of negatively charged molecules, such as phosphatidylserine, on their outer leaflet, making them selectively susceptible to cationic peptides.[11] Dab-containing peptides can leverage this difference to selectively target and lyse cancer cells, often with minimal toxicity to healthy host cells.[10][12] Documented mechanisms include apoptosis induction, membrane disruption, and immunomodulation.[11][12]

Neuromuscular-Inhibiting Peptides for Cosmetics

A notable commercial application is in the cosmetics industry. The synthetic peptide Dipeptide Diaminobutyroyl Benzylamide Diacetate , marketed as Syn-Ake, is a prime example.[13] It is a small peptide that mimics the activity of Waglerin-1, a neurotoxin found in temple viper venom.[13] By acting as an antagonist at the nicotinic acetylcholine receptor (nAChR) on the postsynaptic membrane of the neuromuscular junction, it blocks the uptake of Na+ ions, preventing muscle contraction. This leads to muscle relaxation and a reduction in the appearance of expression wrinkles.[13]

Enhancing Proteolytic Stability

A major hurdle in the clinical development of peptide therapeutics is their rapid degradation by proteases in the body.[4] The inclusion of unnatural amino acids like Dab can significantly increase a peptide's resistance to enzymatic cleavage.[5][6] Proteases have high specificity for their L-amino acid substrates; the altered side-chain structure of Dab can hinder recognition and binding by these enzymes, thereby extending the peptide's half-life and bioavailability in vivo.[4]

Quantitative Data Summary

The following tables summarize the quantitative data for representative Dab-containing peptides, focusing on their antimicrobial efficacy and toxicity profiles.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration) of Dab-Containing Peptides

| Peptide | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| DTr18-dab | Acinetobacter baumannii (Carbapenem-resistant) | 4 | [7] |

| DTr18-dab | Escherichia coli (Carbapenem-resistant) | 8 | [7] |

| DTr18-dab | Klebsiella pneumoniae (Carbapenem-resistant) | 2 | [7] |

| DTr18-dab | Pseudomonas aeruginosa | 4 | [7] |

| DTr18-dab | Staphylococcus aureus (MRSA) | 8 | [7] |

| DTr18-dab | Enterococcus faecium (VRE) | 8 | [7] |

| UP10 (Dab substitution) | E. coli | >128 | [4] |

| UP10 (Dab substitution) | S. aureus | 64 | [4] |

| UP11 (Dab substitution) | E. coli | 64 | [4] |

| UP11 (Dab substitution) | S. aureus | 32 |[4] |

Table 2: Cytotoxicity of Dab-Containing Peptides

| Peptide | Assay | Cell Line | IC50 / HC50 (μM) | Reference |

|---|---|---|---|---|

| UP10 (Dab substitution) | MTT Assay | RAW 264.7 | >128 | [4] |

| UP11 (Dab substitution) | MTT Assay | RAW 264.7 | >128 | [4] |

| UP12 (Dab substitution) | MTT Assay | RAW 264.7 | >128 | [4] |

| UP13 (Dab substitution) | MTT Assay | RAW 264.7 | >128 | [4] |

| UP14 (Dab substitution) | MTT Assay | RAW 264.7 | >128 | [4] |

| UP15 (Dab substitution) | MTT Assay | RAW 264.7 | >128 | [4] |

(Note: IC50 is the concentration causing 50% inhibition of cell growth; HC50 is the concentration causing 50% hemolysis. Higher values indicate lower toxicity.)

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of Dab-containing peptides.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for chemically synthesizing peptides.[14]

Principle: The peptide is assembled sequentially while the C-terminus is covalently anchored to an insoluble resin support. This allows for the use of excess reagents to drive reactions to completion, with purification from byproducts and excess reagents achieved by simple filtration and washing.[14]

Methodology:

-

Resin Selection and First Amino Acid Loading: A suitable resin (e.g., Wang, Rink Amide) is chosen based on the desired C-terminal modification. The first protected amino acid is coupled to the resin.

-

Deprotection: The temporary Nα-protecting group (commonly Fmoc) is removed using a base, typically 20% piperidine in DMF, to expose a free amine for the next coupling step.[15]

-

Amino Acid Activation and Coupling: The next incoming Fmoc-protected amino acid (e.g., Fmoc-Dab(Boc)-OH) is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA). The activated amino acid is then added to the resin to form a new peptide bond.[15]

-

Washing: The resin is thoroughly washed after deprotection and coupling steps to remove all soluble reagents and byproducts.

-

Cycle Repetition: Steps 2-4 are repeated until the desired peptide sequence is fully assembled.[15]

-

Cleavage and Final Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed using a strong acid cocktail (e.g., 95% Trifluoroacetic acid with scavengers like water and triisopropylsilane).[14]

-

Purification and Analysis: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is standard.[8][16]

Methodology:

-

Peptide Preparation: A stock solution of the purified peptide is prepared and serially diluted (two-fold) in a suitable diluent (e.g., 0.01% acetic acid, 0.2% BSA to prevent peptide loss) in a 96-well polypropylene plate.[8][17]

-

Bacterial Inoculum Preparation: A single colony of the test bacterium is used to inoculate a sterile broth (e.g., Mueller-Hinton Broth, MHB). The culture is incubated at 37°C until it reaches the logarithmic growth phase.[16] The culture is then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[8]

-

Incubation: An equal volume of the bacterial inoculum is added to each well of the 96-well plate containing the peptide dilutions.[18]

-

Controls:

-

Positive Control: Bacteria with no peptide to ensure proper growth.

-

Negative Control: Broth only to check for contamination.[8]

-

-

Reading: The plate is incubated at 37°C for 18-24 hours.[17] The MIC is determined as the lowest peptide concentration in which no visible bacterial growth (turbidity) is observed.[18]

Hemolysis Assay

This assay assesses the peptide's toxicity to mammalian cells by measuring the lysis of red blood cells (RBCs).[19][20]

Methodology:

-

RBC Preparation: Fresh mammalian blood (e.g., human) with an anticoagulant is centrifuged (e.g., 1000 x g for 10 minutes) to pellet the RBCs. The plasma and buffy coat are removed.[21][22]

-

Washing: The RBCs are washed three times with a sterile phosphate-buffered saline (PBS) solution, with centrifugation and supernatant removal after each wash.[21]

-

Suspension: The washed RBCs are resuspended in PBS to a final concentration of 2-4% (v/v).[22]

-

Incubation: In a 96-well plate, equal volumes of the RBC suspension and serially diluted peptide solutions (in PBS) are mixed.[22]

-

Controls:

-

Measurement: The plate is incubated at 37°C for 1 hour.[21][23] Intact RBCs are then pelleted by centrifugation (1000 x g for 5-10 minutes).[19][23] A portion of the supernatant is transferred to a new flat-bottom plate, and the absorbance of the released hemoglobin is measured spectrophotometrically (e.g., at 414, 450, or 540 nm).[22][23]

-

Calculation: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100.[19]

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding: Mammalian cells (e.g., HEK 293, RAW 264.7) are seeded into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and incubated overnight to allow for attachment.[4][18]

-

Peptide Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the Dab-containing peptide. Cells are incubated for a defined period (e.g., 24-42 hours).[4][18]

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[22]

-

Solubilization: After a few hours of incubation with MTT, a solubilizing agent (e.g., DMSO or SDS in HCl) is added to dissolve the formazan crystals.[22]

-

Measurement: The absorbance of the solubilized formazan is measured on a microplate reader (e.g., at 595 nm).[4] The absorbance is directly proportional to the number of viable cells.

Visualizations: Workflows and Mechanisms

// Diagram specifications graph [size="10,5!", ratio=fill]; node [penwidth=1.5, color="#5F6368"]; } END_DOT Caption: High-level workflow for the development of Dab-containing peptide therapeutics.

Conclusion and Future Outlook

The incorporation of 2,4-diaminobutyric acid into peptide scaffolds is a powerful strategy for developing new therapeutic leads with enhanced stability and targeted activity. The applications, ranging from fighting antibiotic-resistant bacteria and targeting cancer cells to innovative cosmetic uses, highlight the versatility of this chemical modification. For drug development professionals, Dab-containing peptides represent a promising class of molecules that can overcome many of the traditional limitations of peptide-based drugs.[2] Future research will likely focus on fine-tuning the structure-activity relationships to maximize potency while minimizing toxicity, exploring novel delivery mechanisms, and expanding the repertoire of therapeutic targets for these versatile and potent biomolecules.

References

- 1. Emerging Therapeutics: The Role of Peptides in Drug Development [parabolicdrugs.com]

- 2. Peptide-Based Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DAB (2,4-Diaminobutyric Acid) - CD Biosynsis [biosynsis.com]

- 4. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Peptides with Dual Antimicrobial and Anticancer Activities [frontiersin.org]

- 11. Biological Activity of Natural and Synthetic Peptides as Anticancer Agents [mdpi.com]

- 12. Biological Activity of Natural and Synthetic Peptides as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Function of dipeptide diaminobutyroyl benzylamide diacetate in skin - Creative Peptides [creative-peptides.com]

- 14. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. peptide.com [peptide.com]

- 16. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 17. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 18. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. static.igem.org [static.igem.org]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Orthogonally Protected Fmoc-Dab-OH Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the utilization of Fmoc-L-2,4-diaminobutyric acid (Fmoc-Dab-OH) derivatives with orthogonal side-chain protection in solid-phase peptide synthesis (SPPS). The use of Fmoc-Dab(Mtt)-OH, Fmoc-Dab(Boc)-OH, and Fmoc-Dab(ivDde)-OH allows for selective deprotection of the Dab side chain, enabling the synthesis of complex peptides, including branched, cyclic, and labeled structures.

Introduction

Solid-phase peptide synthesis (SPPS) employing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amine is a cornerstone of modern peptide chemistry.[1][2] The strategic use of orthogonally protected amino acid building blocks is crucial for the synthesis of modified peptides.[3] Diaminobutyric acid (Dab) is a non-proteinogenic amino acid that provides a primary amine on its side chain, which can be utilized for various modifications. This note details the use of three commonly employed this compound derivatives, each bearing a distinct side-chain protecting group: 4-methyltrityl (Mtt), tert-butyloxycarbonyl (Boc), and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde). These protecting groups offer orthogonal deprotection strategies, allowing for their selective removal under specific conditions without affecting other protecting groups or the peptide-resin linkage.[4]

Data Presentation: Comparison of Orthogonal Protecting Groups for this compound

The selection of an appropriate side-chain protecting group for Dab is critical and depends on the desired synthetic strategy. The following table summarizes the key characteristics and deprotection conditions for Mtt, Boc, and ivDde groups.

| Protecting Group | Chemical Structure | Deprotection Reagent(s) | Typical Conditions | Stability | Key Applications |

| Mtt (4-methyltrityl) | Triarylmethyl | Mildly acidic solutions (e.g., TFA, AcOH) | 1-2% TFA in DCM; or AcOH/TFE/DCM (1:2:7) | Labile to mild acid; Stable to piperidine and hydrazine.[5][6] | On-resin cyclization, branching, and labeling where mild acid deprotection is required.[6] |

| Boc (tert-butyloxycarbonyl) | Carbonate | Moderately strong acids (e.g., TFA) | 25-50% TFA in DCM | Labile to moderate acid; Stable to piperidine and hydrazine.[7][8][9] | Used when simultaneous deprotection with other t-butyl-based side-chain protecting groups is desired during final cleavage. |

| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Vinylic amide | Hydrazine-based reagents | 2-10% Hydrazine monohydrate in DMF | Stable to acidic and standard Fmoc deprotection conditions (piperidine).[10][11] | Orthogonal modification where acid-labile protecting groups must remain intact.[10] |

Experimental Protocols

The following are generalized protocols for the incorporation and selective deprotection of Fmoc-Dab(Mtt)-OH, Fmoc-Dab(Boc)-OH, and Fmoc-Dab(ivDde)-OH in Fmoc-based SPPS. Researchers should optimize these protocols based on their specific peptide sequence and resin choice.

Protocol 1: General Fmoc-SPPS Cycle

This cycle is repeated for each amino acid coupling in the peptide sequence.

-

Resin Swelling: Swell the resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for 30-60 minutes.[1]

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 15-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) and dichloromethane (DCM) (3-5 times).

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent such as HBTU/HATU (0.95 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (2 equivalents) in DMF for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, extend the coupling time or perform a recoupling.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Selective Side-Chain Deprotection of Fmoc-Dab(Mtt)-OH

This procedure is performed on the resin-bound peptide after the desired sequence has been assembled.

-

Resin Preparation: Wash the peptide-resin with DCM (5-7 times) to ensure it is free of DMF.

-

Mtt Deprotection Cocktail: Prepare a solution of 1-2% trifluoroacetic acid (TFA) and 2-5% triisopropylsilane (TIS) in DCM.[12]

-

Deprotection Reaction:

-

Add the Mtt deprotection cocktail to the peptide-resin (approximately 10 mL per gram of resin).[12]

-

Gently agitate the mixture at room temperature.

-

Monitor the deprotection by taking a small sample of resin beads, washing them, and adding a drop of TFA. A bright orange color indicates the presence of the Mtt cation and successful deprotection.[12] The reaction is typically complete within 30-60 minutes, performed in repeated short treatments (e.g., 20 x 2 minutes).[5]

-

-

Washing and Neutralization:

-

Filter the resin and wash thoroughly with DCM (5-7 times).

-

Wash with methanol (MeOH) (2-3 times) and then again with DCM (2-3 times).[12]

-

Neutralize the newly exposed amine by washing with a solution of 5% DIEA in DMF (2-3 times).

-

Wash the resin with DMF (5-7 times) to prepare for subsequent on-resin modification.

-

A word of caution: Fmoc-Dab(Mtt)-OH has been reported to exhibit poor coupling efficiency due to lactamization.[13][14] The use of coupling reagents like DEPBT with a preincubation-free protocol is recommended for complete incorporation.[13]

Protocol 3: Side-Chain Deprotection of Fmoc-Dab(Boc)-OH

The Boc group is typically removed during the final cleavage of the peptide from the resin along with other acid-labile side-chain protecting groups.

-

Resin Preparation: After completion of the peptide synthesis, wash the peptide-resin with DCM and dry it under vacuum.

-

Cleavage and Deprotection Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS. The specific scavengers should be chosen based on the amino acid composition of the peptide.

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin.

-

Stir the mixture at room temperature for 2-4 hours.

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

Protocol 4: Selective Side-Chain Deprotection of Fmoc-Dab(ivDde)-OH

This procedure allows for the selective removal of the ivDde group while the peptide remains attached to the resin.

-

Resin Preparation: Ensure the N-terminal Fmoc group is present or has been replaced with a Boc group to prevent unwanted reactions of the N-terminal amine during hydrazine treatment.[11] Wash the peptide-resin with DMF.

-

ivDde Deprotection Cocktail: Prepare a solution of 2-10% hydrazine monohydrate in DMF.[15] Higher concentrations may be needed for difficult sequences, but should be used with caution as they can lead to side reactions.[11][15]

-

Deprotection Reaction:

-

Add the hydrazine solution to the peptide-resin.

-

Allow the reaction to proceed at room temperature. The reaction is typically performed as a series of short treatments (e.g., 3 x 3-5 minutes).[12]

-

Monitor the deprotection by spectrophotometry, as the byproduct absorbs at 290 nm.

-

-

Washing:

-

Filter the resin and wash it thoroughly with DMF (5-7 times) to remove all traces of hydrazine.[12] The resin is now ready for further modification at the Dab side chain.

-

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the solid-phase synthesis and selective deprotection of peptides containing this compound derivatives.

Caption: Workflow for SPPS using Fmoc-Dab(Mtt)-OH and subsequent selective on-resin deprotection.

Caption: Workflow for SPPS using Fmoc-Dab(Boc)-OH with side-chain deprotection during final cleavage.

Caption: Workflow for SPPS using Fmoc-Dab(ivDde)-OH and subsequent selective on-resin deprotection.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

- 8. chempep.com [chempep.com]

- 9. benchchem.com [benchchem.com]

- 10. merel.si [merel.si]

- 11. peptide.com [peptide.com]

- 12. peptide.com [peptide.com]

- 13. researchgate.net [researchgate.net]

- 14. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. biotage.com [biotage.com]

Application Notes and Protocols for Fmoc-Dab(Boc)-OH Coupling in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the successful incorporation of N-α-Fmoc-N-γ-Boc-L-diaminobutyric acid (Fmoc-Dab(Boc)-OH) into peptide sequences using solid-phase peptide synthesis (SPPS). Proper understanding and optimization of coupling conditions are critical for this reagent due to its potential for side reactions.

Introduction

Fmoc-Dab(Boc)-OH is a crucial building block for synthesizing peptides containing L-2,4-diaminobutyric acid. The Dab residue can be used for introducing branching, labeling, or creating specific structural motifs within a peptide. The γ-amino group is protected by a tert-butyloxycarbonyl (Boc) group, which is typically removed during the final acid cleavage step, orthogonal to the base-labile Fmoc group on the α-amino group.[]

A primary challenge associated with the coupling of Fmoc-Dab derivatives is the potential for intramolecular cyclization, leading to the formation of a lactam. This side reaction can significantly reduce coupling efficiency and the overall yield of the desired peptide.[2][3] Careful selection of coupling reagents and reaction conditions is therefore paramount.

Coupling Reagents and Conditions

The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions. Aminium/uronium salt-based reagents are most commonly employed.

Common Reagents and Additives

-

Coupling Reagents: These facilitate the activation of the carboxylic acid group of the Fmoc-amino acid to enable peptide bond formation.[4]

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used, cost-effective standard reagent.[4]

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A more reactive and efficient reagent than HBTU, particularly for sterically hindered or "difficult" couplings.[4][5] The OAt-active ester it forms is more reactive than the OBt-ester from HBTU, leading to faster and more complete reactions.[5]

-

DIC (N,N'-Diisopropylcarbodiimide): A carbodiimide-based reagent often used in conjunction with an additive like HOBt or OxymaPure.[6][7]

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent with reactivity comparable to HATU, based on the non-explosive OxymaPure.[4][8]

-

-

Bases: A non-nucleophilic base is required to activate the coupling reagent and neutralize the protonated N-terminus of the peptide-resin.

-

Solvents: High-purity, peptide-synthesis-grade solvents are essential.

-

DMF (N,N-Dimethylformamide): The most common solvent for SPPS.[][5]

-

NMP (N-Methyl-2-pyrrolidone): An alternative to DMF, sometimes used for its ability to reduce peptide aggregation.[]

-

Comparative Data of Coupling Reagents

The following table summarizes the key characteristics of common coupling reagents used for Fmoc-Dab(Boc)-OH incorporation.

| Reagent | Activating Additive | Relative Reactivity | Key Advantages | Considerations |

| HATU | HOAt (intrinsic) | Very High | Superior efficiency for difficult sequences, rapid kinetics, minimizes racemization.[4][5] | Higher cost compared to HBTU. Can cause guanidinylation of the N-terminus if used in excess.[6][9] |

| HBTU | HOBt (intrinsic) | High | Cost-effective, reliable for standard couplings.[4] | Less effective than HATU for hindered couplings. Can cause guanidinylation if used in excess.[6][9] |

| COMU | OxymaPure (intrinsic) | Very High | Reactivity comparable to HATU; based on non-explosive OxymaPure, making it safer to handle.[4][8] | Limited solution stability.[9] |

| DIC | HOBt or OxymaPure | Medium | Base-free activation is possible, which can minimize racemization for sensitive residues like Cysteine.[8] | Slower reaction kinetics compared to aminium salts; by-product (DIU) can be difficult to remove.[6] |

Experimental Protocols

The following protocols are provided for a standard 0.1 mmol scale manual solid-phase peptide synthesis. All operations should be performed in a ventilated fume hood using appropriate personal protective equipment.

Standard SPPS Workflow

The overall process of adding an amino acid in SPPS is cyclical.

Caption: General workflow for a single cycle of solid-phase peptide synthesis (SPPS).

Protocol 1: Standard Coupling using HATU/DIPEA

This protocol is recommended for most sequences.

-

Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin (0.1 mmol) has been completely removed using 20% piperidine in DMF. Wash the deprotected resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

-

Amino Acid Activation (Pre-activation):

-

Coupling Reaction:

-

Drain the DMF from the washed resin.

-

Immediately add the activated Fmoc-Dab(Boc)-OH solution to the resin.

-

Agitate the mixture at room temperature for 1-2 hours.[10]

-

-

Monitoring the Coupling:

-

(Recommended) Perform a Kaiser test (ninhydrin test) on a small sample of resin beads.[10] A negative result (yellow/clear beads) indicates a complete coupling reaction. If the test is positive (blue/purple beads), the coupling is incomplete and a recoupling step (repeating steps 2-3) is necessary.

-

-